N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Description
N-(1-Methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a structurally complex molecule featuring a benzothiazole core substituted with a trifluoromethyl group at the 4-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, is functionalized with a carboxamide group linked to a methoxypropan-2-yl moiety. While direct evidence for its synthesis or biological activity is absent in the provided materials, structural analogs in the benzothiazole class highlight its relevance for further investigation.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-9(8-24-2)20-14(23)10-6-22(7-10)15-21-13-11(16(17,18)19)4-3-5-12(13)25-15/h3-5,9-10H,6-8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHPLMCRVYWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Azetidine Ring: This can be done via cyclization reactions involving azetidine precursors.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the azetidine ring under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the benzothiazole moiety, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced azetidine derivatives, hydrogenated benzothiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has shown significant promise in various biological assays:
-
Antitumor Activity :
- In vitro studies have demonstrated that N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide exhibits antitumor properties against several human cancer cell lines. The National Cancer Institute (NCI) protocols revealed a mean growth inhibition (GI) value indicating effective cytotoxicity against tumor cells .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's . Such inhibition may lead to the development of new therapeutic agents targeting cognitive decline.
Case Study 1: Antitumor Efficacy
A study conducted by the NCI evaluated the antitumor efficacy of this compound across a panel of cancer cell lines. The results indicated that it significantly inhibited cell growth with a GI50 value suggesting it could be a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of the compound were tested against resistant bacterial strains. Results showed promising activity, indicating potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the benzothiazole moiety may interact with enzyme active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The azetidine ring may also play a role in stabilizing the compound’s conformation, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Class
The target compound shares key structural motifs with benzothiazole derivatives synthesized in , such as N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide and N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV). These analogs also employ a benzothiazole core but differ in their substitution patterns and appended functional groups. For example:
The azetidine ring in the target compound introduces steric constraints and reduced conformational flexibility compared to the piperazine rings in BZ-IV. This may influence binding to biological targets, such as enzymes or receptors, where ring size affects complementarity .
Thiazole and Benzofuran-Based Analogues
lists 3-(propan-2-yloxymethyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide , which shares an amide linkage and heterocyclic core (benzofuran-thiazole). While distinct from the benzothiazole-azetidine system, this compound’s design underscores the importance of:
- Amide bonds for molecular recognition.
- Alkoxy groups (e.g., methoxypropan-2-yl) for modulating solubility.
- Heterocyclic diversity (thiazole vs. benzothiazole) in biological activity.
Research Implications and Gaps
- Biological Activity : Benzothiazole derivatives in are evaluated for anticancer activity, suggesting the target compound merits similar testing. The trifluoromethyl group could enhance blood-brain barrier penetration or target selectivity.
- Metabolic Stability : The azetidine ring’s smaller size may reduce metabolic degradation compared to piperazine analogs, but empirical data are needed.
- Synthetic Challenges : The azetidine-carboxamide linkage and trifluoromethyl substitution may complicate synthesis, requiring optimization for scalability.
Biological Activity
N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The incorporation of the trifluoromethyl group and the azetidine ring is crucial for enhancing the biological activity and specificity of the compound. The detailed synthetic pathway may vary based on the intended application but generally includes:
- Formation of the azetidine ring : This is often achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the benzothiazole moiety : This step typically involves nucleophilic substitution reactions where the benzothiazole acts as a leaving group.
- Final modifications : The introduction of methoxy and trifluoromethyl groups can be accomplished through electrophilic aromatic substitution or similar methodologies.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves:
- Induction of apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Inhibition of proliferation : They interfere with cell cycle progression, leading to reduced tumor growth.
Case Study
A recent study evaluated a series of azetidine derivatives for their anticancer effects. The results indicated that modifications in substituents significantly influenced their potency. For example, compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship (SAR) that favors electron-withdrawing groups in promoting biological efficacy .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(1-methoxypropan-2-yl)... | Staphylococcus aureus | 16 µg/mL |
| N-(1-methoxypropan-2-yl)... | Escherichia coli | 32 µg/mL |
| N-(1-methoxypropan-2-yl)... | Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the potential for developing new antimicrobial agents based on this scaffold.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in various inflammatory pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or inflammatory pathways.
- Receptor modulation : It could act as a modulator for receptors involved in cell signaling pathways related to proliferation and inflammation.
Q & A
Q. What are the recommended synthetic routes for preparing N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide?
Answer: The compound can be synthesized via multi-step pathways involving:
- Coupling reactions : Reacting azetidine-3-carboxamide precursors with functionalized benzothiazole derivatives under nucleophilic substitution conditions. For example, using DMF as a solvent and K₂CO₃ as a base to facilitate alkylation (similar to methods in and ).
- Amide bond formation : Activating carboxyl groups with coupling agents like HBTU or BOP-Cl in THF or DMF, followed by reaction with 1-methoxypropan-2-amine (analogous to ).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/water) to isolate the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the azetidine ring, trifluoromethyl group, and methoxypropan-2-yl substituent. Aromatic protons in the benzothiazole moiety typically appear as distinct multiplet signals (δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak).
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S content (as in ).
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in analogous benzothiazole derivatives ().
Q. How can computational modeling guide the design of derivatives with improved activity?
Answer:
- Molecular docking : Use software like AutoDock or Schrödinger to predict binding interactions with biological targets (e.g., enzymes or receptors). For example, docking studies on benzothiazole-azetidine hybrids have revealed key hydrogen bonds and hydrophobic interactions ().
- DFT calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
Answer:
- Catalyst screening : Test Pd-based catalysts or phase-transfer agents to enhance coupling efficiency. highlights the use of CuI in click chemistry for similar benzothiazole-triazole hybrids.
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions.
- Process monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions between computational predictions and experimental binding data for this compound?
Answer:
- Crystallographic validation : Compare docking poses with X-ray structures of ligand-target complexes. For instance, resolved discrepancies in benzamide-thiazole derivatives by identifying non-classical hydrogen bonds (C–H⋯F/O) that stabilize binding.
- MD simulations : Perform 100-ns molecular dynamics runs to assess conformational flexibility and entropy-driven binding effects overlooked in static docking .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethyl group?
Answer:
- Analog synthesis : Replace the -CF₃ group with -Cl, -CH₃, or -OCF₃ and compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays).
- Pharmacophore mapping : Use 3D-QSAR models to quantify the contribution of hydrophobic (CF₃) vs. electronic (azetidine) moieties to potency (analogous to ).
- Metabolic stability assays : Evaluate the impact of -CF₃ on microsomal clearance rates compared to non-fluorinated analogs .
Q. What experimental approaches identify the biological targets of this compound?
Answer:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
- Thermal shift assays : Monitor protein denaturation (via SYPRO Orange dye) to detect ligand-induced stabilization of targets.
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
Data Analysis and Interpretation
Q. How should researchers address conflicting spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Variable-temperature NMR : Determine if dynamic processes (e.g., rotamerism) cause splitting. For example, hindered rotation in the azetidine ring may lead to non-equivalent protons.
- 2D experiments : Perform COSY and NOESY to assign overlapping signals and confirm spatial proximity of protons.
- Crystallographic cross-validation : Compare NMR-derived structures with X-ray data (as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
